molecular formula C9H18ClNO2 B1441026 2-(2-Piperidinyl)ethyl acetate hydrochloride CAS No. 1220020-48-3

2-(2-Piperidinyl)ethyl acetate hydrochloride

Cat. No.: B1441026
CAS No.: 1220020-48-3
M. Wt: 207.7 g/mol
InChI Key: NTHVSGAAVUNQHN-UHFFFAOYSA-N
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Description

2-(2-Piperidinyl)ethyl acetate hydrochloride is an organic compound with the molecular formula C10H18ClNO2. It is a colorless crystalline powder and is known for its applications in various fields of chemistry and pharmacology. The compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom, making it a significant structure in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl acetate hydrochloride typically involves the reaction of piperidine with ethyl acetate under acidic conditions to form the acetate ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Catalysts: Acidic catalysts such as hydrochloric acid

    Solvents: Common solvents include ethanol or methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: to maintain consistent reaction conditions

    Purification steps: such as crystallization or distillation to obtain the pure hydrochloride salt

    Quality control measures: to ensure the purity and consistency of the final product

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids

    Reduction: Reduction reactions can yield alcohols or amines

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation products: Ketones, carboxylic acids

    Reduction products: Alcohols, amines

    Substitution products: Various substituted piperidine derivatives

Scientific Research Applications

2-(2-Piperidinyl)ethyl acetate hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties

    Medicine: Investigated for its potential therapeutic effects in treating various diseases

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with similar chemical properties

    2-(2-Piperidinyl)ethanol: A related compound with an alcohol group instead of an acetate group

    2-(2-Piperidinyl)ethyl chloride: A compound with a chloride group instead of an acetate group

Uniqueness

2-(2-Piperidinyl)ethyl acetate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The acetate group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-piperidin-2-ylethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-5-9-4-2-3-6-10-9;/h9-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHVSGAAVUNQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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